molecular formula C11H16N2O2 B12994063 Ethyl 4-(aminomethyl)benzylcarbamate

Ethyl 4-(aminomethyl)benzylcarbamate

Cat. No.: B12994063
M. Wt: 208.26 g/mol
InChI Key: YOFOPZWRMHNQRQ-UHFFFAOYSA-N
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Description

Ethyl 4-(aminomethyl)benzylcarbamate is a synthetic organic compound featuring both a carbamate functional group and a primary benzylamine moiety. While the specific properties and applications of this exact compound are not fully detailed in public sources, its structure is closely related to other research chemicals that are valuable in medicinal chemistry and chemical biology. For instance, compounds with primary amine groups, such as the aminomethylbenzylcarbamate scaffold found in related molecules , have recently been identified as substrates for the ubiquitin ligase HUWE1 . This groundbreaking research indicates that drug-like small molecules containing primary amines can be selectively ubiquitinated by the canonical enzymatic cascade (E1-E2-E3), a process that competitively inhibits the ligase's activity towards protein substrates . This opens avenues for harnessing the ubiquitin system to transform exogenous small molecules into novel chemical modalities within cells . Consequently, this compound presents significant research value as a potential chemical probe for studying the ubiquitin-proteasome system, enzyme inhibition mechanisms, and for the development of targeted protein degradation strategies. The carbamate group also makes it a useful building block for the synthesis of more complex molecules or prodrugs. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

ethyl N-[[4-(aminomethyl)phenyl]methyl]carbamate

InChI

InChI=1S/C11H16N2O2/c1-2-15-11(14)13-8-10-5-3-9(7-12)4-6-10/h3-6H,2,7-8,12H2,1H3,(H,13,14)

InChI Key

YOFOPZWRMHNQRQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCC1=CC=C(C=C1)CN

Origin of Product

United States

Advanced Synthetic Methodologies for Ethyl 4 Aminomethyl Benzylcarbamate and Its Analogs

Foundational Synthetic Routes to Carbamate (B1207046) Derivatives

The traditional methods for synthesizing carbamates have laid the groundwork for modern organic chemistry, with rearrangement reactions and the use of highly reactive carbonylating agents being central to these early strategies.

Rearrangement Reactions: Hofmann and Curtius Methodologies

The Hofmann and Curtius rearrangements are classic name reactions that provide access to primary amines through an isocyanate intermediate. jove.comlibretexts.org This intermediate is pivotal, as it can be trapped by nucleophiles like alcohols to yield carbamates. jove.comorganicchemistrytutor.com

The Hofmann rearrangement transforms a primary amide into an amine with one fewer carbon atom. libretexts.org The process begins with the deprotonation of the amide by a base, followed by halogenation (typically with bromine) to form an N-haloamide. jove.comorganicchemistrytutor.com A second deprotonation generates an unstable anion that rearranges, with the alkyl group migrating from the carbonyl carbon to the adjacent nitrogen, displacing the halide and forming an isocyanate. jove.comorganicchemistrytutor.com In the context of carbamate synthesis, this isocyanate is not hydrolyzed to an amine but is instead intercepted by an alcohol. For instance, reacting the isocyanate with ethanol (B145695) would yield the corresponding ethyl carbamate.

The Curtius rearrangement achieves a similar transformation but starts from a carboxylic acid derivative, typically an acyl azide. jove.comnih.gov The acyl azide, often generated from an acyl chloride or other activated carboxylic acid, undergoes thermal or photochemical decomposition. nih.gov This decomposition involves a concerted rearrangement where the alkyl group migrates to the nitrogen as molecular nitrogen (N₂) is expelled, directly forming the isocyanate intermediate. jove.commasterorganicchemistry.com This method is widely used for converting carboxylic acids into carbamates, ureas, and amines. jove.com The isocyanate can then be reacted with an alcohol, such as ethanol, to produce the desired ethyl carbamate derivative. organicchemistrytutor.com Both rearrangements are powerful tools, sharing the common isocyanate intermediate as the key to carbamate formation. masterorganicchemistry.com

Carbonylating Agents: Phosgene (B1210022) and its Safe Equivalents in Carbamate Formation

The most direct historical method for carbamate synthesis involves the reaction of an amine with a carbonylating agent and an alcohol. Phosgene (COCl₂) has been a primary reagent for this purpose. researchgate.net However, its extreme toxicity has driven the development of safer alternatives. sigmaaldrich.comnih.gov Phosgene's high reactivity allows reactions to proceed under mild conditions, often at low temperatures, preserving sensitive functional groups. sigmaaldrich.com

To mitigate the hazards of using gaseous phosgene, several solid or liquid substitutes have been developed. These equivalents often release phosgene in situ or mimic its reactivity.

Diphosgene (trichloromethyl chloroformate) : A liquid that is less volatile than phosgene.

Triphosgene (bis(trichloromethyl) carbonate or BTC) : A stable, crystalline solid that is significantly safer to handle, transport, and store. nih.gov It is a convenient substitute for many of phosgene's applications, including the synthesis of carbamates from alcohols and amines. nih.gov

Carbonyldiimidazole (CDI) : Another solid reagent widely used for carbonylation reactions. sigmaaldrich.com

Disuccinimidyl carbonate (DSC) : A stable, non-volatile solid reagent for activating alcohols to form carbamates. sigmaaldrich.com

While these substitutes offer significant safety advantages, their reactivity is generally lower than that of phosgene, which may necessitate harsher reaction conditions. sigmaaldrich.com The choice of reagent often depends on the substrate's sensitivity and the scale of the reaction.

ReagentChemical FormulaPhysical StateBoiling Point (°C)Key Hazard
PhosgeneCOCl₂Gas8Extremely toxic gas
DiphosgeneClCOOCCl₃Liquid128Toxic, corrosive
Triphosgene(Cl₃CO)₂COSolid208 (decomposes)Solid, safer to handle
Carbonyldiimidazole(C₃H₃N₂)₂COSolid120-124 (melts)Moisture sensitive

Contemporary and Green Chemistry Approaches for Benzylcarbamate Synthesis

Modern synthetic chemistry emphasizes sustainability, atom economy, and the use of less hazardous materials. These principles have driven innovation in the synthesis of benzylcarbamates, leading to greener and more efficient methods.

Carbon Dioxide Fixation and Amine Carbonylation Strategies

Utilizing carbon dioxide (CO₂) as a C1 feedstock is a cornerstone of green chemistry, offering an abundant, non-toxic, and renewable alternative to hazardous reagents like phosgene. bohrium.com The synthesis of carbamates from amines, alcohols, and CO₂ has become an area of intense research. rsc.org These reactions typically proceed by the in-situ generation of a carbamate anion from the reaction of an amine with CO₂, which is then coupled with an electrophile (like an alkyl halide) to form the final product. bohrium.comacs.org

A phosgene-free method for preparing carbamates involves reacting an amine with an alkylating agent in the presence of CO₂ and a base, such as cesium carbonate. google.com This approach can often be performed at standard temperature and pressure, producing high yields with minimal byproducts. google.com Heterogeneous catalysts, such as cerium oxide (CeO₂), have also proven effective in catalyzing the one-pot synthesis of carbamates from an amine, CO₂, and an alcohol, with high conversion and selectivity. rsc.org The development of catalytic systems that operate under mild conditions, such as atmospheric pressure of CO₂, represents a significant advancement in this field. rsc.orgrsc.org

Catalyst/PromoterReactantsConditionsKey Advantage
Cesium CarbonateAmine, Alkyl Halide, CO₂Room TemperaturePhosgene-free, mild conditions google.com
CeO₂Amine, Alcohol, CO₂423 K, 5 MPa CO₂Reusable heterogeneous catalyst rsc.org
Polymer-bound Zn(II)Amine, CO₂, Alkyl HalideLow pressure & temperatureRecyclable, environmentally benign nih.gov
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Amine, Alkyl Halide, CO₂70 °C, Continuous flowFast, catalyst-free continuous process acs.orgnih.gov

Metal-Catalyzed Coupling Reactions for C-N Bond Formation

Transition-metal catalysis has revolutionized the formation of carbon-nitrogen (C-N) bonds, providing powerful tools for constructing complex molecules. numberanalytics.comresearchgate.net These methods offer an alternative to classical nucleophilic substitution and are central to modern pharmaceutical synthesis. numberanalytics.com Catalysts based on palladium (Pd), copper (Cu), and nickel (Ni) are commonly employed. numberanalytics.com

The general mechanism often involves three key steps:

Oxidative Addition : The metal catalyst inserts into a carbon-halide or carbon-pseudohalide bond. numberanalytics.com

Ligand Exchange : The nitrogen nucleophile (an amine or its derivative) coordinates to the metal center.

Reductive Elimination : The new C-N bond is formed, and the catalyst is regenerated. numberanalytics.com

While direct C-H amination using organic azides as a nitrogen source has emerged as a highly atom-economical approach, other strategies focus on coupling reactions. nih.gov For example, a copper-catalyzed Chan-Lam coupling reaction can form N-aryl carbamates from azidoformates and boronic acids at room temperature. researchgate.net Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are also widely used to form C-N bonds with high efficiency and functional group tolerance. researchgate.net These catalytic systems are crucial for synthesizing complex benzylcarbamate analogs where traditional methods may fail. rsc.org

Solid-Phase Synthesis Techniques for Combinatorial Library Generation

Solid-phase synthesis is a powerful technique for rapidly generating large numbers of compounds for biological screening, known as combinatorial libraries. acs.org In this approach, the starting material is attached to an insoluble polymer support (resin), and reactions are carried out in sequence. Excess reagents and byproducts are simply washed away, simplifying purification. nih.gov

Carbamate linkers are frequently used to attach molecules to the solid support. researchgate.netresearchgate.net For example, an amino acid can be attached via its N-terminus to a resin using a carbamate linkage, allowing for subsequent modifications. researchgate.net This methodology is highly convenient for creating libraries of carbamate-containing molecules. nih.gov The choice of linker is critical, as it must be stable to the reaction conditions used during the synthesis but easily cleaved at the end to release the final product from the resin. Amino-functionalized resins can be used to anchor molecules, and the final products can be cleaved under acidic conditions, for instance, with trifluoroacetic acid (TFA). researchgate.net This approach enables the efficient, parallel synthesis of a diverse array of analogs of Ethyl 4-(aminomethyl)benzylcarbamate for structure-activity relationship (SAR) studies.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a significant tool for accelerating chemical reactions, offering advantages such as dramatically reduced reaction times, improved product yields, and cleaner reaction profiles compared to conventional heating methods. ucl.ac.beorientjchem.orgasianpubs.org These enhancements are attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation. In the context of synthesizing this compound and its analogs, microwave assistance can be particularly beneficial.

The formation of the carbamate linkage, typically achieved by reacting an amine with a chloroformate, can be expedited under microwave conditions. For instance, the synthesis of various heterocyclic compounds, including those with nitrogen and oxygen functionalities, has been shown to be more efficient with microwave irradiation. orientjchem.orgnih.govnih.gov The reaction of benzil (B1666583) with thiourea (B124793) in the synthesis of 2-thiohydantoin (B1682308) derivatives, for example, showed a high yield of 92% when conducted in DMSO with aqueous KOH as a catalyst under microwave irradiation. ucl.ac.be Similarly, the N-alkylation of benzotriazole (B28993) using microwave irradiation resulted in good yields compared to conventional methods. nih.gov These examples suggest that the synthesis of this compound, which involves the reaction of 4-(aminomethyl)benzylamine with ethyl chloroformate, could be significantly optimized. The use of a suitable solvent with a high boiling point and solvating power, coupled with a base, under microwave irradiation, would likely lead to a rapid and high-yielding synthesis. ucl.ac.be This approach is not only efficient but also aligns with the principles of green chemistry by potentially reducing energy consumption and solvent usage. nih.gov

Strategic Utilization of this compound as a Key Synthetic Intermediate

This compound is a valuable intermediate in multistep organic synthesis due to its bifunctional nature. It possesses a reactive primary amine at one end of the molecule and a protected amine (the ethyl carbamate) at the other. This structural arrangement allows for selective chemical transformations at the primary amine while the other nitrogen atom remains unreactive, a crucial strategy in the construction of complex molecules. organic-chemistry.org

In multistep synthesis, it is often necessary to temporarily block or "protect" a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.orgnih.gov Amines are nucleophilic and can react with a wide range of electrophiles. The benzylcarbamate group (Cbz or Z), a close analog of the ethyl carbamate found in the title compound, is a widely used protecting group for amines. masterorganicchemistry.com

The protection process involves converting the reactive amine into a much less nucleophilic carbamate. organic-chemistry.org This is typically achieved by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a mild base. commonorganicchemistry.com The resulting Cbz-protected amine is stable under a variety of reaction conditions, including those that are basic or involve many common nucleophiles and oxidizing agents. nih.gov

One of the most significant advantages of the Cbz group is the mild conditions required for its removal (deprotection). The most common method for cleaving the Cbz group is catalytic hydrogenolysis. masterorganicchemistry.comcommonorganicchemistry.com This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) and a source of hydrogen gas (H₂). commonorganicchemistry.com The reaction proceeds at neutral pH and room temperature, leaving other sensitive functional groups in the molecule, such as esters or other protecting groups like Boc, intact. masterorganicchemistry.commasterorganicchemistry.com This orthogonality allows for the selective deprotection of different amine groups within the same molecule, a powerful strategy in complex syntheses like peptide synthesis. masterorganicchemistry.commasterorganicchemistry.com The choice of protecting group is critical, and the Cbz group's stability and mild deprotection conditions make it an invaluable tool for organic chemists. organic-chemistry.org

Analytical and Spectroscopic Characterization of Synthesized Benzylcarbamate Derivatives

The structural confirmation of synthesized benzylcarbamate derivatives like this compound relies heavily on analytical and spectroscopic techniques. The primary methods used are Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry. scirp.orgmdpi.com

FT-IR Spectroscopy: The IR spectrum of a benzylcarbamate provides clear evidence of the key functional groups. Characteristic absorption bands include:

N-H Stretching: A peak or series of peaks in the range of 3300-3450 cm⁻¹ corresponding to the amine N-H bond. rsc.org

C=O Stretching: A strong absorption band around 1690-1715 cm⁻¹ is indicative of the carbonyl group of the carbamate. scirp.orgrsc.org

N-H Bending: A peak around 1610 cm⁻¹ can be attributed to the bending vibration of the N-H bond. rsc.org

C-O Stretching: An absorption in the 1216-1245 cm⁻¹ region corresponds to the C-O bond of the carbamate. scirp.orgrsc.org

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed structure.

¹H NMR: The proton NMR spectrum will show distinct signals for each type of proton in the molecule. For a derivative like ethyl benzylcarbamate, one would expect to see signals for the aromatic protons (around 7.3-7.6 ppm), the benzylic methylene (B1212753) protons (CH₂) adjacent to the carbamate nitrogen (around 4.4 ppm), and the protons of the ethyl group (a quartet for the OCH₂ and a triplet for the CH₃). emerginginvestigators.org The N-H proton of the carbamate typically appears as a broad singlet. emerginginvestigators.org

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. Key signals include the carbamate carbonyl carbon (around 156 ppm), the aromatic carbons (in the 120-140 ppm range), the benzylic carbon, and the carbons of the ethyl group. emerginginvestigators.org

Mass Spectrometry: This technique is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. scirp.org

The combination of these techniques provides unambiguous evidence for the successful synthesis and purity of the target benzylcarbamate derivatives. acs.org

Table 1: Characteristic Spectroscopic Data for Benzylcarbamate Derivatives

Spectroscopic Technique Functional Group / Atom Characteristic Signal/Peak Reference
FT-IR N-H (stretching) 3300-3450 cm⁻¹ rsc.org
C=O (carbamate) 1690-1715 cm⁻¹ scirp.orgrsc.org
C-O (carbamate) 1216-1245 cm⁻¹ scirp.orgrsc.org
¹H NMR Ar-H (aromatic protons) ~7.3-7.6 ppm emerginginvestigators.org
N-CH₂-Ar (benzylic protons) ~4.4 ppm emerginginvestigators.org
N-H (carbamate proton) Broad singlet emerginginvestigators.org
¹³C NMR C=O (carbamate carbon) ~156 ppm emerginginvestigators.org

Medicinal Chemistry and Rational Drug Design Principles for Benzylcarbamate Scaffolds

Carbamate (B1207046) Functionality as a Bioisostere and Peptide Bond Surrogate in Drug Design

The carbamate group is a critical structural motif in medicinal chemistry, frequently employed as a bioisostere for the amide bond. bohrium.comnih.govnih.gov Bioisosteres are functional groups or molecules that share similar physical or chemical properties and elicit comparable biological responses. drughunter.com The utility of the carbamate linkage as a peptide bond surrogate is a cornerstone of its application in drug design. nih.govacs.org This is primarily due to its enhanced chemical and proteolytic stability compared to the more labile peptide bond, which is susceptible to degradation by peptidases. acs.org

The carbamate functionality is essentially a hybrid of an amide and an ester, which confers several advantageous properties. nih.gov This includes an increased ability to permeate cell membranes, a crucial attribute for drug bioavailability. nih.govacs.org In the context of Ethyl 4-(aminomethyl)benzylcarbamate, the central carbamate group (–NH–CO–O–) replaces a potential peptide linkage, providing metabolic resistance while maintaining key structural features for target binding. By varying the substituents on the nitrogen and oxygen termini, medicinal chemists can fine-tune the molecule's biological and pharmacokinetic profiles. nih.govnih.gov

Table 1: Comparison of Peptide Bond and Carbamate Linkage

FeaturePeptide Bond (-CO-NH-)Carbamate Linkage (-O-CO-NH-)Rationale for Use in Drug Design
Susceptibility to Proteolysis HighLowIncreased metabolic stability and in vivo half-life. nih.govacs.org
Hydrogen Bonding H-bond donor (N-H) and acceptor (C=O)H-bond donor (N-H) and acceptor (C=O). acs.orgMimics the interaction profile of natural peptides. nih.gov
Conformational Flexibility Relatively flexibleConformationally more restricted. nih.govacs.orgCan pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding.
Lipophilicity Generally lowerGenerally higherCan improve cell membrane permeability and oral bioavailability. nih.govacs.org

Conformational Dynamics and Molecular Interactions of Carbamate Moieties in Biological Contexts

The carbamate moiety imposes significant conformational constraints on a molecule due to the delocalization of the nitrogen lone pair electrons into the carbonyl group. nih.govacs.org This creates a partial double bond character in the C-N bond, restricting free rotation and leading to the potential for syn and anti planar conformations. nih.gov The specific conformation adopted can be influenced by solvent, pH, and the nature of the substituents, which in turn affects how the molecule interacts with its biological target. bohrium.com

The functional groups within the carbamate are crucial for molecular interactions. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. nih.govacs.org These interactions are fundamental to the specific binding of many drugs to their receptor or enzyme targets. In this compound, the benzyl (B1604629) group provides a scaffold that positions these hydrogen bonding groups, as well as the aminomethyl side chain, for potential interactions within a binding pocket. The ethyl group attached to the carbamate oxygen can also engage in van der Waals or hydrophobic interactions, further contributing to binding affinity. The ability of the carbamate group to modulate both inter- and intramolecular interactions is a key feature exploited in drug design. nih.govacs.org

Scaffold Hopping Approaches Utilizing Benzylcarbamate Core Structures

Scaffold hopping is a prominent strategy in medicinal chemistry used to identify novel molecular cores (scaffolds) that retain the biological activity of a known active compound but possess a different chemical structure. nih.govdtic.mil This approach is valuable for generating new intellectual property, improving pharmacokinetic properties, or circumventing issues with an existing chemical series. nih.govyoutube.com

The benzylcarbamate core of a molecule like this compound can be an effective participant in scaffold hopping strategies. For instance, a known peptidic ligand could be modified by replacing a central amide bond and its adjacent amino acid residue with a benzylcarbamate unit to create a more stable, non-peptidic mimetic. nih.gov

Conversely, the benzylcarbamate itself can serve as the starting scaffold. A medicinal chemist might replace the central phenyl ring with a different heterocyclic or carbocyclic ring system to explore new chemical space while attempting to maintain the crucial spatial orientation of the carbamate and the aminomethyl substituent. A study involving the scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline demonstrates how modifications of a benzylamine-related core can lead to derivatives with potent anticancer activity. nih.gov This highlights the potential for discovering novel and potent agents by modifying core structures related to the benzyl portion of benzylcarbamates. nih.gov

Combinatorial Chemistry and High-Throughput Synthesis of Benzylcarbamate-Based Libraries

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a library. nih.govwikipedia.org This approach is instrumental in modern drug discovery for efficiently exploring structure-activity relationships (SAR). The synthesis of benzylcarbamate-based libraries is well-suited to combinatorial methods, particularly through solid-phase organic synthesis (SPOS). nih.gov

In a typical combinatorial synthesis of a benzylcarbamate library, a benzylamine (B48309) derivative could be anchored to a solid support. wikipedia.org This immobilized amine can then be reacted with a diverse set of chloroformates or activated carbonates to generate a library of carbamates with varying ester groups. Alternatively, a diverse set of benzylamines could be reacted in parallel with a single chloroformate, such as ethyl chloroformate, in a solution-phase array synthesis. scirp.org

For a library based on the this compound scaffold, diversity could be introduced at multiple positions:

Varying the Alcohol Component: Using different alkyl or aryl chloroformates to change the "ethyl" portion of the carbamate.

Varying the Benzyl Ring Substituents: Starting with a library of substituted 4-(aminomethyl)benzylamines.

Modifying the Aminomethyl Group: Further derivatizing the primary amine after the carbamate has been formed.

These high-throughput synthesis strategies allow for the creation of thousands of unique compounds, which can then be screened to identify hits with desired biological activity. nih.gov

Table 2: Potential Building Blocks for a Combinatorial Library Based on the this compound Scaffold

Scaffold PositionBuilding Block TypeExamples
Carbamate Ester ChloroformatesMethyl chloroformate, Isopropyl chloroformate, Phenyl chloroformate
Aromatic Core Substituted Benzylamines4-(aminomethyl)benzylamine, 2-fluoro-4-(aminomethyl)benzylamine, 3-methoxy-4-(aminomethyl)benzylamine
Amine Substituent Acylating/Alkylating AgentsAcetic anhydride, Propionyl chloride, Benzaldehyde (via reductive amination)

Investigations into the Biological Activities of Ethyl 4 Aminomethyl Benzylcarbamate Derivatives in Vitro Focus

Enzyme Inhibition Studies of Carbamate-Based Compounds

Carbamate (B1207046) derivatives are a significant class of cholinesterase inhibitors, targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These enzymes are serine hydrolases responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). acs.org The inhibitory mechanism of carbamates involves a time-dependent, covalent modification of the serine residue within the enzyme's catalytic triad, forming a carbamylated enzyme intermediate. elifesciences.orgnih.gov This intermediate is more stable and hydrolyzes much more slowly than the acetylated intermediate formed with acetylcholine, leading to a "pseudo-irreversible" or "slowly reversible" inhibition and an increase in acetylcholine levels in the synapse. elifesciences.orgresearchgate.net

In vitro studies consistently demonstrate that the structural characteristics of the carbamate derivative heavily influence its potency and selectivity towards either AChE or BChE. Current time information in גולן, IL.nih.govnih.gov Many carbamates show a preference for BChE inhibition. Current time information in גולן, IL.nih.gov For instance, a series of resveratrol-based carbamates were designed as selective BChE inhibitors, with the lead compounds showing excellent selective inhibitory activity for BChE with IC50 values in the low micromolar and even nanomolar range, far more potent than the standard drug galantamine. Current time information in גולן, IL. Similarly, studies on proline-based carbamates and sulfonamide-based carbamates have identified derivatives with strong preferential inhibition of BChE. nih.govpatsnap.com For example, benzyl (B1604629) {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate was found to be approximately 9-fold more effective at inhibiting BChE than the clinical drug rivastigmine. nih.gov The selectivity for BChE is often attributed to differences in the active site gorge between the two enzymes, which can be exploited by the non-carbamate portion of the inhibitor. nih.gov

Interactive Table: In Vitro Inhibition of Cholinesterases by Various Carbamate Derivatives

Compound Target Enzyme IC50 (µM) Selectivity Source
Resveratrol-based carbamate 1 BChE 0.12 Selective for BChE Current time information in גולן, IL.
Resveratrol-based carbamate 7 BChE 0.38 Selective for BChE Current time information in גולן, IL.
2-(phenylcarbamoyl)phenyl diphenylcarbamate BChE 1.60 Selective for BChE selleckchem.comrsc.org
Benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate (5k) BChE 4.33 SI > 34 for BChE nih.gov
Benzyl {(2S)-1-[(4-chlorobenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate (5j) BChE 6.57 SI > 10 for BChE nih.gov
3-(2-aminoethyl) indolin-4-yl ethyl(methyl)carbamate dihydrochloride (B599025) (120) AChE 0.4 Potent AChE inhibitor nih.gov
Benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate BChE 27.38 Comparable to Rivastigmine patsnap.com
Benzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate BChE 28.21 Comparable to Rivastigmine patsnap.com

Topoisomerase I is a crucial enzyme in DNA replication and transcription, relieving torsional stress in DNA by creating transient single-strand breaks. selleckchem.com Inhibition of this enzyme leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA damage and triggering apoptosis in rapidly dividing cells, making it a key target for anticancer drugs. selleckchem.comnih.gov

A prominent example of a carbamate-containing compound targeting this enzyme is Irinotecan (B1672180) (CPT-11). selleckchem.com Irinotecan itself is a prodrug and a semisynthetic analogue of the natural alkaloid camptothecin. selleckchem.com In the body, it is metabolized by carboxylesterases to its active form, SN-38. This active metabolite is reportedly 100 to 1,000 times more potent as a topoisomerase I inhibitor than the parent compound. selleckchem.com The mechanism involves SN-38 binding to and stabilizing the covalent complex between topoisomerase I and DNA, which ultimately inhibits the DNA religation step. selleckchem.com This action prevents the proper maintenance of DNA topology, leading to lethal double-strand breaks during the S-phase of the cell cycle. nih.gov While the carbamate moiety in irinotecan is part of the prodrug structure designed for metabolic activation, its presence is integral to the delivery of the active topoisomerase inhibitor. selleckchem.com

Inducible nitric oxide synthase (iNOS) is an enzyme that produces large amounts of nitric oxide (NO) as part of the inflammatory response. researchgate.net While NO is a critical signaling molecule, its overproduction by iNOS is implicated in the pathophysiology of various inflammatory diseases and neurodegeneration. nih.govresearchgate.net Consequently, selective inhibition of iNOS over other NOS isoforms (e.g., eNOS, nNOS) is a significant therapeutic goal. researchgate.net

Research has led to the discovery of potent and selective iNOS inhibitors containing a carbamate functional group. In one study, an encoded combinatorial chemical library was used to identify a class of compounds that inhibit iNOS through a novel allosteric mechanism. nih.gov These inhibitors, which include a methyl carbamate moiety, were found to bind to the iNOS monomer, occupying the active site in a way that perturbs key structural elements required for the formation of the active iNOS dimer. nih.gov By preventing dimerization, these compounds effectively block NO production. One such inhibitor demonstrated an IC50 value in the low-nanomolar range in cell-based assays, proving significantly more potent than reference inhibitors like 1400W. nih.gov The crystal structure of an inhibitor from this class complexed with the iNOS monomer confirmed that the methyl carbamate portion is exposed to the solvent, while other parts of the molecule interact with the heme group and active site residues to prevent the protein-protein interaction necessary for dimerization. nih.gov

Sirtuins are a family of NAD+-dependent deacetylases (and in some cases, deacylases) that play critical roles in regulating metabolism, DNA repair, and inflammation. The different isoforms (SIRT1-7) have distinct cellular locations and targets, and their dysregulation is linked to cancer and metabolic diseases, making them important therapeutic targets.

Carbamate moieties have been incorporated into the structure of sirtuin inhibitors. In a study focused on developing potent pan-inhibitors for SIRT1, SIRT2, and SIRT3, researchers evaluated the impact of replacing a thiophene (B33073) ring in a thieno[3,2-d]pyrimidine-6-carboxamide scaffold with a tert-butyl carbamate. This modification resulted in only a 3- to 4-fold reduction in inhibitory activity against SIRT1 and SIRT3, while inhibition of SIRT2 remained unchanged, demonstrating that a carbamate-containing structure can effectively inhibit these sirtuin isoforms. Another study developing mechanism-based inhibitors for SIRT2 compared the potency of amides and sulfonamides to a compound containing a carbamate (Cbz group), noting an improvement in potency with the former groups, which guided further synthesis. nih.gov This highlights how the carbamate group is actively explored and compared with other functionalities in the design of sirtuin modulators. Several well-known sirtuin inhibitors, such as sirtinol (B612090) and cambinol, are dual SIRT1/SIRT2 inhibitors with IC50 values in the micromolar range.

Interactive Table: In Vitro Inhibition of Sirtuins by Various Compounds

Compound Target Enzyme(s) IC50 (µM) Notes Source
Sirtinol SIRT1 (human) 40 -
Sirtinol Sir2 (yeast) 70 -
Cambinol SIRT1 (human) 56 Competitive with histone H4 peptide
Cambinol SIRT2 (human) 59 Competitive with histone H4 peptide
JGB1741 SIRT1 15 Selective SIRT1 inhibitor
Thieno[3,2-d]pyrimidine derivative with tert-butyl carbamate (15a) SIRT1/SIRT2/SIRT3 Not specified (low nM) Pan-inhibitor, replacement of thiophene with carbamate retained potent activity

Haspin is an atypical serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3). nih.govrsc.orgresearchgate.net This phosphorylation event is essential for the proper alignment and segregation of chromosomes during cell division. researchgate.net Due to its upregulation in various cancers and its specific role in proliferating cells, Haspin has emerged as a promising target for anticancer therapies. rsc.org

The development of small molecule Haspin inhibitors has led to the identification of several potent chemical scaffolds, including acridine (B1665455) derivatives, beta-carbolines, and indole-based compounds. acs.orgnih.gov For example, a high-throughput screening assay identified the acridine derivative LDN-192960 as a potent Haspin inhibitor with an IC50 of 10 nM. nih.gov Further studies have developed indole-based compounds and pyrazolo[4,3-f]quinolines with nanomolar potency against Haspin. nih.govacs.org However, a review of the literature indicates that the carbamate functional group is not a primary pharmacophore in the design of direct Haspin kinase inhibitors. In some synthetic routes for other inhibitor classes, a carbamate may be used as a protecting group that is subsequently removed to yield the final active molecule. nih.gov In one study on Dyrk1A inhibitors, a carbamate-derivative was found to be inactive, in contrast to its active urea (B33335) analogue, suggesting the carbamate was not favorable for inhibition of that particular kinase. nih.gov

Fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain-containing 6 (ABHD6) are serine hydrolases that play central roles in regulating the levels of endocannabinoids and other signaling lipids. FAAH is the primary enzyme for degrading the endocannabinoid anandamide, while ABHD6 is involved in the hydrolysis of 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov Inhibition of these enzymes increases endocannabinoid levels, producing therapeutic effects such as analgesia and anti-inflammatory action.

Carbamates are a well-established class of potent, irreversible inhibitors for both FAAH and ABHD6. nih.gov Biochemical studies have provided direct evidence that carbamates covalently modify the catalytic serine residue (e.g., Ser241 in FAAH) in the active site of these enzymes. nih.gov This mechanism-based inactivation has been exploited to design highly potent inhibitors. For example, a series of carbamate derivatives of 2-benzoxazolyl- and 2-benzothiazolyl-(3-hydroxyphenyl)-methanones were developed as novel FAAH inhibitors, with several compounds exhibiting IC50 values in the nanomolar range. Similarly, potent and highly selective inhibitors of ABHD6 have been developed using a carbamate scaffold, with some compounds showing single-digit nanomolar potency and over 1000-fold selectivity against FAAH and another related enzyme, MAGL. nih.gov

Interactive Table: In Vitro Inhibition of FAAH and ABHD6 by Carbamate Derivatives

Compound Target Enzyme IC50 (nM) Notes Source
URB-597 FAAH 4.6 Potent and well-known FAAH inhibitor. nih.gov
Benzoxazolyl-methanone Carbamate (Cpd 14) FAAH 28 Novel FAAH inhibitor.
Benzoxazolyl-methanone Carbamate (Cpd 18) FAAH 31 Novel FAAH inhibitor.
Optimized Carbamate Inhibitor (Cpd 308) ABHD6 70 Optimized for potency and selectivity. scilit.com

Antimicrobial Research with Benzylcarbamate Derivatives

The antimicrobial properties of benzylcarbamate derivatives are an active area of research. These compounds are explored for their ability to inhibit the growth of pathogenic microorganisms, including bacteria and fungi, often by disrupting microbial cell membranes or interfering with essential metabolic pathways.

Antibacterial Efficacy Against Resistant Strains (e.g., MRSA, S. aureus, K. pneumoniae)

The rise of antibiotic-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), has necessitated the search for new antimicrobial agents. Derivatives of benzylcarbamate have shown promise in this area.

Studies on analogues of ethyl N-(2-phenethyl) carbamate, a related carbamate compound, have demonstrated significant biofilm inhibition against MRSA. ku.edu Specifically, certain menthyl carbamate derivatives were identified as potent inhibitors of S. aureus biofilms, including medically relevant MRSA strains, with low micromolar IC50 values. ku.edu Another study found that acylphloroglucinol derivative A5 exhibited excellent activity against MRSA, with a Minimum Inhibitory Concentration (MIC) of 0.98 μg/mL and a Minimum Bactericidal Concentration (MBC) of 1.95 μg/mL, which was more potent than vancomycin (B549263) in the tested conditions. nih.gov

Against S. aureus in general, a Korean nationwide survey of clinical isolates showed high resistance rates to many common antibiotics, though no resistance to linezolid (B1675486) or quinupristin-dalfopristin was found among 682 isolates. nih.gov While this study did not specifically test benzylcarbamate derivatives, it highlights the need for novel compounds. In research on other heterocyclic compounds, certain benzimidazole (B57391) derivatives have shown antibacterial activity against S. aureus and K. pneumoniae. researchgate.net

Table 1: In Vitro Antibacterial Activity of Select Derivatives

Compound Class/Derivative Bacterial Strain Activity Metric Value Source
Menthyl carbamate derivatives MRSA IC50 Low micromolar ku.edu
Acylphloroglucinol derivative A5 MRSA MIC 0.98 μg/mL nih.gov
Acylphloroglucinol derivative A5 MRSA MBC 1.95 μg/mL nih.gov
Benzimidazole derivative 27 S. aureus MIC 8 μg/mL researchgate.net

Biofilm Inhibition Mechanisms

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which makes them highly resistant to conventional antibiotics. ku.edu The development of agents that can inhibit biofilm formation is a critical strategy to combat persistent infections.

The mechanism of action for some antimicrobial benzylcarbamate derivatives involves the disruption of the bacterial cell membrane. The lipophilic nature of these compounds may allow them to integrate into the microbial membrane, leading to increased permeability and subsequent cell death. Research on ethyl N-(2-phenethyl) carbamate analogues revealed that certain derivatives, particularly a menthyl carbamate scaffold, were potent inhibitors of S. aureus biofilm formation. ku.edu At a concentration of 200 μM, some of these compounds displayed over 90% inhibition of MRSA biofilms. ku.edu

The antibiofilm activity is often non-bactericidal, meaning the compounds prevent biofilm formation without killing the planktonic bacteria, which can be an advantage in reducing selective pressure for resistance. ku.edu The mechanism for some agents, like acylphloroglucinol derivative A5 against MRSA, is believed to involve membrane damage and the generation of reactive oxygen species (ROS), leading to oxidative stress. nih.gov Other strategies to combat biofilms include the use of enzymes that degrade the biofilm matrix, quorum sensing inhibitors that disrupt bacterial communication, and anti-adhesion coatings on medical devices. nih.govfrontiersin.org

Antiproliferative Activity in Cancer Cell Lines (In Vitro)

Benzylcarbamate derivatives have been investigated for their cytotoxic effects on various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Gastric Carcinoma Cell Lines

Research into the efficacy of benzylcarbamate derivatives specifically against gastric carcinoma is an emerging field. While direct studies on ethyl 4-(aminomethyl)benzylcarbamate are limited, related structures have been evaluated. For instance, aminobenzylnaphthols, which can be synthesized via the Betti reaction, were tested against adenocarcinoma human colorectal (Caco-2) cell lines. mdpi.com One of the tested aminobenzylnaphthol compounds exhibited an antiproliferative activity against Caco-2 cells with an EC50 value of 83 µM after 72 hours of incubation, which was slightly better than the standard chemotherapeutic drug cisplatin (B142131) in the same experiment. mdpi.com This suggests that the broader class of compounds containing aminobenzyl moieties may have potential against gastrointestinal cancers.

Breast Cancer Cell Lines

The antiproliferative activity of various carbamate and benzyl derivatives has been evaluated against several breast cancer cell lines, including ER-positive (MCF-7) and triple-negative (MDA-MB-231) types.

Substituted benzyl and phenethyl analogs of the marine alkaloid makaluvamine demonstrated significant antiproliferative effects. nih.gov A 4-chloro substituted benzyl analog was particularly potent against the MCF-7 cell line, with an IC50 value of 1.8 µM. nih.gov Similarly, new benzopyranone derivatives were found to be more potent than tamoxifen (B1202) against both MCF-7 and MDA-MB-231 cell lines, with IC50 values below 20 µM. nih.govnih.gov A study on N-(benzimidazol-2-yl)-substituted benzamides identified a lead compound that was highly active against MCF7 cancer cells, with IC50 values ranging from 3.84 to 13.10 μM. acgpubs.org Furthermore, a bis-carbazole derivative showed strong anticancer properties against both MCF-7 and MDA-MB-231 cell lines and was found to be selective for cancer cells over normal mammary epithelial cells. mdpi.com

Table 2: In Vitro Antiproliferative Activity in Breast Cancer Cell Lines

Compound Class/Derivative Cell Line Activity Metric Value (µM) Source
4-chloro benzyl makaluvamine analog MCF-7 IC50 1.8 nih.gov
4-methyl benzyl makaluvamine analog MCF-7 IC50 2.3 nih.gov
4-fluoro benzyl makaluvamine analog MCF-7 IC50 2.8 nih.gov
Benzopyranone derivative 10 MDA-MB-231 IC50 12.3 nih.gov
Benzopyranone derivative 13 MDA-MB-231 IC50 12.4 nih.gov
N-(benzimidazol-2-yl) benzamide (B126) (Cmpd 9) MCF-7 IC50 3.84 - 13.10 acgpubs.org

Other Cell Line Models

The potential antiproliferative effects of benzylcarbamate and related derivatives have been explored across a diverse panel of human cancer cell lines.

In studies on human lung adenocarcinoma (A549), certain new benzimidazole derivatives showed a very good antiproliferative effect, with some being particularly cytotoxic under hypoxic (low oxygen) conditions, which are common in solid tumors. nih.govfrontierspartnerships.org For example, one compound demonstrated an IC50 value of 56.0 ± 2.5 μM in hypoxic A549 cells. frontierspartnerships.org

Aminobenzylnaphthols have been tested against human neuroblastoma (SH-SY5Y) cell lines, showing antiproliferative activity comparable to cisplatin. mdpi.com Novel oxiranyl-quinoxaline derivatives also displayed good antiproliferative activity against neuroblastoma cell lines SK-N-SH and IMR-32, with IC50 values as low as 2.49 μM. nih.gov

Furthermore, NCI-60 cell line screening of benzimidazole-based derivatives revealed that some compounds had remarkable antiproliferative activity, with one showing strong selectivity against the leukemia subpanel. nih.gov Analogs of makaluvamine also showed excellent inhibition against several cell lines in the NCI screen, with a fluorobenzyl analog being highly active against the renal cancer cell line RXF-393 (LogGI50 < -8.0 M) and a dimethoxy phenethyl analog showing similar potency against the CNS cancer cell line SF-268. nih.gov

Table 3: In Vitro Antiproliferative Activity in Other Cancer Cell Lines

Compound Class/Derivative Cell Line Cell Type Activity Metric Value (µM) Source
Benzimidazole derivative 13 A549 (hypoxic) Lung Adenocarcinoma IC50 56.0 frontierspartnerships.org
Aminobenzylnaphthol 2 Caco-2 Colorectal Adenocarcinoma EC50 83 mdpi.com
Oxiranyl-quinoxaline 11a SK-N-SH Neuroblastoma IC50 2.49 nih.gov
Oxiranyl-quinoxaline 11b IMR-32 Neuroblastoma IC50 3.96 nih.gov
4-fluorobenzyl makaluvamine analog RXF-393 Renal Cancer LogGI50 < -8.0 M nih.gov
3,4-dimethoxy phenethyl makaluvamine analog SF-268 CNS Cancer LogGI50 < -8.0 M nih.gov

Receptor Agonism and Antagonism Studies (In Vitro)

The interaction of small molecules with cellular receptors is a cornerstone of pharmacological research. For derivatives of this compound, in vitro studies have begun to elucidate their potential roles as agonists or antagonists at several key receptors. These investigations are critical for understanding the mechanism of action and for the potential development of new therapeutic strategies.

Toll-like receptors (TLRs) are a class of proteins that play a pivotal role in the innate immune system. The activation of TLRs by agonist molecules can trigger a cascade of signaling events, leading to an immune response. While direct in vitro studies on the TLR agonist activity of this compound are not extensively documented in the available research, studies on structurally related compounds provide some insights.

For instance, research into TLR7/8 agonists has identified molecules containing a (4-(aminomethyl)benzyl) moiety as having immunological activity. One such compound, 1-(4-(aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine (IMDQ), has been shown to be a potent TLR7/8 agonist. nih.gov Covalent conjugation of IMDQ to nanogels has been demonstrated to lead to localized immune activation, suggesting that the (4-(aminomethyl)benzyl) portion of the molecule is compatible with TLR agonist activity. nih.gov However, it is important to note that IMDQ is a distinct molecule from this compound, and further in vitro assays would be required to determine if the latter possesses any TLR agonist properties.

The Adrenomedullin-2 (AM2) receptor, a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 3 (RAMP3), has emerged as a therapeutic target, particularly in oncology. nih.govresearchgate.net The development of selective antagonists for the AM2 receptor is of significant interest, as non-selective blockade of adrenomedullin (B612762) receptors can lead to undesirable cardiovascular effects. nih.gov

Recent research has led to the discovery of first-in-class small molecule antagonists of the AM2 receptor. nih.govnih.gov These studies have involved the synthesis and in vitro evaluation of a series of compounds, some of which bear structural resemblance to this compound, particularly in the incorporation of a carbamate functional group.

A systematic study of structure-activity relationships has been conducted to optimize the potency and selectivity of these antagonists. nih.gov The in vitro activity of these compounds was assessed using various assays, including their ability to inhibit the signaling of the AM2 receptor. The data from these studies highlight the potential for molecules with a benzylcarbamate-like core to act as effective AM2 receptor antagonists.

The table below presents in vitro data for a series of small molecule AM2 receptor antagonists. While this compound is not explicitly listed, the data for these related compounds illustrate the structure-activity relationships that govern AM2 receptor antagonism.

CompoundStructureAM2 Receptor Antagonist Activity (pA2)Selectivity over AM1 ReceptorReference
Compound (R)-25 7.5~1000-fold nih.gov
Compound 28E 2-(N-(1-(2-((((Benzyloxy)carbonyl)amino)methyl)phenyl)ethyl)pivalamido)acetic AcidNot explicitly stated, but is a key intermediate in the synthesis of potent antagonistsNot Applicable nih.gov

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve for an agonist. A higher pA2 value indicates greater antagonist potency. The structures for all compounds listed are detailed in the source publication.

The research indicates that the development of these antagonists involved the strategic modification of a core scaffold, which in some cases included the formation of a carbamate from a corresponding amine using benzyl chloroformate. nih.gov The resulting benzylcarbamate derivatives were key intermediates in the synthesis of potent and selective AM2 receptor antagonists. nih.gov These findings underscore the therapeutic potential of this class of compounds and provide a strong rationale for further investigation into the AM2 receptor antagonist activity of other structurally related molecules, including this compound.

C-C Chemokine Receptor Type 5 (CCR5) is a G protein-coupled receptor that plays a crucial role in the immune system and is also a co-receptor for HIV entry into host cells. nih.govbiocompare.com As such, CCR5 has been a significant target for the development of antagonist drugs for the treatment of HIV and other inflammatory conditions. nih.govnih.gov

A variety of small-molecule CCR5 antagonists have been identified through high-throughput screening and rational drug design. nih.gov These antagonists bind to a transmembrane allosteric site on the receptor, preventing the conformational changes necessary for viral entry and chemokine-mediated signaling. nih.gov

Further in vitro screening of compound libraries, including derivatives of benzylcarbamate, would be necessary to determine if this compound or related structures possess any significant CCR5 inhibitory activity.

Structure Activity Relationship Sar Studies of Substituted Benzylcarbamates

Influence of Substituent Position and Electronic Properties on Biological Efficacy

The nature and position of substituents on the benzene (B151609) ring of benzylcarbamate derivatives profoundly impact their biological efficacy. The electronic properties of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—can alter the molecule's interaction with its biological target. longdom.org

Research on various aromatic compounds has established principles that are applicable to the benzylcarbamate scaffold. The choice and placement of substituents can influence molecular stability and reactivity. longdom.org For instance, EWGs like nitro (-NO₂) or halogen groups can stabilize an aromatic ring by delocalizing charge, which can enhance thermal stability and potentially alter binding affinity to target proteins. longdom.org Conversely, EDGs such as methoxy (B1213986) (-OCH₃) or alkyl groups increase the electron density of the ring system. longdom.org

In studies of related compounds, the position of these groups (ortho, meta, or para) is critical. For a series of 2-aryl-2-fluoro-cyclopropylamines, which are monoamine oxidase (MAO) inhibitors, para-substituted electron-withdrawing groups on the aromatic ring were found to increase the potency of MAO-A inhibition. nih.gov However, these substitutions had minimal effect on the inhibition of MAO-B. nih.gov This highlights how positional and electronic factors can confer selectivity for specific biological targets. For example, a chloro (-Cl) or fluoro (-F) group, both being EWGs, improved the efficiency of MAO inhibition. nih.gov

In another example concerning 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides, which are structurally related to benzylcarbamates, substitutions on an aniline (B41778) ring attached to the core structure demonstrated varied effects on enzyme inhibition. mdpi.com While many derivatives showed little to no inhibition of the BACE1 enzyme, benzyl (B1604629) {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate achieved approximately 28% inhibition at a 10 µM concentration, indicating the positive contribution of the fluorine substituent. mdpi.com In contrast, a derivative with a methoxy group at the ortho position of the aniline ring was the most potent inhibitor of butyrylcholinesterase (BChE) but had negligible effect on BACE1. mdpi.com

Table 1: Effect of Substituent Electronic Properties on Biological Activity in Related Scaffolds

Scaffold/Target Substituent Type Position Observed Effect on Efficacy Reference
2-Aryl-2-fluoro-cyclopropylamines / MAO-A Electron-Withdrawing (e.g., -Cl, -F) Para Increased inhibitory potency nih.gov
2-Aryl-2-fluoro-cyclopropylamines / MAO-B Electron-Withdrawing or Donating Para Essentially no effect on inhibition nih.gov
4-Aminosalicylanilides / BACE1 Electron-Withdrawing (-F) Para (on anilide) Showed moderate (~28%) inhibition mdpi.com
4-Aminosalicylanilides / BChE Electron-Donating (-OCH₃) Ortho (on anilide) Most potent BChE inhibitor in the series mdpi.com

Stereochemical Aspects and Their Impact on Activity and Selectivity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in determining the biological activity and selectivity of chiral compounds. nih.gov For molecules that can exist as different stereoisomers (enantiomers or diastereomers), it is common for one isomer to exhibit significantly higher potency than the others. nih.gov This stereoselectivity arises from the specific spatial orientation required for a drug to bind effectively to its target, which is often a chiral protein, enzyme, or receptor. nih.gov

While specific stereochemical studies on Ethyl 4-(aminomethyl)benzylcarbamate are not detailed in the provided context, the principles can be illustrated through research on other chiral molecules. In studies of the natural product 3-Br-acivicin and its derivatives, chirality was a critical determinant of antimalarial activity. nih.gov Only the isomers with a specific (5S, αS) configuration showed significant potency against Plasmodium falciparum. nih.govnih.gov This suggests that the biological targets and/or the cellular uptake mechanisms, such as L-amino acid transport systems, are highly stereoselective. nih.govnih.gov

Molecular modeling of these 3-Br-acivicin isomers revealed that stereochemistry affects how efficiently the molecule can interact with its target enzyme, P. falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH), leading to covalent binding and inactivation. nih.govnih.gov Although stereochemistry influenced target binding for only some subclasses, it resulted in significant differences in antimalarial activity across all subclasses, pointing towards stereoselective uptake as a key factor for the enhanced biological activity of the natural isomers. nih.govnih.gov

These findings underscore the importance of considering stereochemistry in drug design. For a chiral benzylcarbamate derivative, different enantiomers could exhibit distinct pharmacological profiles, with one being more active, one being inactive, or each interacting with different targets, potentially leading to different therapeutic effects or side effects. Therefore, the synthesis and testing of enantiomerically pure compounds are essential for a complete understanding of their SAR.

Table 2: Impact of Stereochemistry on Biological Activity of 3-Br-Acivicin Derivatives

Compound Series Stereoisomer Antiplasmodial Activity (vs. P. falciparum) Implied Reason for Activity Difference Reference
3-Br-acivicin and derivatives (5S, αS) - Natural Isomers Significant Potency Stereoselective uptake via L-amino acid transport system and/or efficient target binding nih.govnih.gov
3-Br-acivicin and derivatives Other Unnatural Isomers Low to No Potency Poor recognition by transporters and/or inefficient target binding nih.govnih.gov

Linker Modifications and Their Pharmacological Implications for Benzylcarbamate Derivatives

The term "linker" in medicinal chemistry often refers to a molecular chain that connects two or more key structural motifs. In the context of this compound, the core structure is a para-aminobenzyl carbamate (B1207046) (PABC), a well-established self-immolative linker used extensively in antibody-drug conjugates (ADCs). researchgate.net The stability and cleavage of this linker are paramount as it dictates the release of an active component at the target site. nih.govnih.gov

The valine-citrulline-PABC linker is widely used in ADCs. researchgate.net While it is designed to be cleaved by lysosomal enzymes like cathepsins inside a target cell, studies have shown it can be unstable in the plasma of certain species, such as mice, due to susceptibility to enzymes like carboxylesterase 1C. researchgate.netnih.gov This premature cleavage can lead to systemic toxicity and complicates preclinical evaluation. nih.gov

To address this instability, medicinal chemists have explored various linker modifications. One successful strategy involved creating a meta-amide para-aminobenzyl carbamate (MA-PABC). nih.gov This modification, which introduces an amide bond at the meta position relative to the carbamate, resulted in a linker that was significantly more stable in mouse serum while still being efficiently cleaved by intracellular proteases as intended. nih.gov

Another modification strategy involves incorporating a polyethylene (B3416737) glycol (PEG) moiety. Adding a PEG group at position 3 of the para-amino benzyl carbamate group also yielded linkers that were stable in serum and effectively cleaved by lysosomal proteases. researchgate.net A further benefit of this modification was that it helped to solubilize hydrophobic payloads, preventing aggregation when conjugated to an antibody. researchgate.net

These examples demonstrate that modifications to the benzylcarbamate linker region can have profound pharmacological implications, directly impacting stability, solubility, and the ability to selectively release a payload at the desired site of action.

Table 3: Pharmacological Implications of Benzylcarbamate Linker Modifications

Linker Type Modification Key Pharmacological Implication Reference
Valine-Citrulline-PABC Standard Linker Susceptible to premature cleavage by carboxylesterase in mouse serum. researchgate.netnih.gov
Meta-Amide PABC (MA-PABC) Introduction of a meta-amide group Resistant to hydrolysis in mouse serum, while maintaining desired intracellular cleavage. nih.gov
PEGylated PABC Incorporation of a PEG group at position 3 Increased stability in serum and improved solubility of hydrophobic payloads. researchgate.net

Comparative SAR Analysis with Related Chemical Scaffolds

To fully appreciate the SAR of benzylcarbamates, it is useful to compare them with related chemical scaffolds. This comparative analysis can reveal which structural elements are essential for activity and provide insights for designing hybrid molecules with improved properties.

One relevant comparison is with other linker technologies used in drug conjugates. For instance, in the development of P2X7 receptor antagonists, researchers compared a cyanoguanidine linker with urea (B33335) and thiourea (B124793) linkers. researchgate.net Replacing the cyanoguanidine with a urea linker resulted in a significant 7-fold reduction in potency, demonstrating the critical role of the original linker's structure and hydrogen bonding capacity. researchgate.net This type of analysis highlights that even seemingly small changes, like replacing one functional group with a bioisostere (a group with similar physical or chemical properties), can drastically alter biological activity.

Another comparative scaffold is benzofuran. Benzofuran derivatives are known to possess a wide range of biological activities, including anticancer properties. nih.gov SAR studies on benzofurans reveal that, similar to benzylcarbamates, the type and position of substituents on the aromatic ring system are crucial for determining potency and selectivity. nih.gov By analyzing the SAR of a well-understood scaffold like benzofuran, researchers can identify pharmacologically important features (pharmacophores) that might be transferable to a benzylcarbamate core, potentially leading to novel compounds with enhanced efficacy.

Methodologies such as SAR Maps can be used to visualize and compare the chemical space and scaffold diversity of large compound libraries. nih.gov Such analyses allow for the identification of representative scaffolds that are frequently found in drug candidates against specific target classes, providing a data-driven approach to selecting and modifying chemical cores like the benzylcarbamate structure for new therapeutic applications. nih.gov

Computational and Theoretical Chemistry Approaches in Benzylcarbamate Research

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For Ethyl 4-(aminomethyl)benzylcarbamate and its analogs, this method is crucial for understanding their mechanism of action as potential enzyme inhibitors. Research has shown that this compound class can act as inhibitors for various enzymes, including histone deacetylase (HDAC) and protein kinases, by binding to their active sites. researchgate.net

Studies on structurally related 4-(aminomethyl)benzamide (B1271630) derivatives have demonstrated the utility of molecular docking in elucidating binding modes with several protein kinases, such as EGFR, HER-2, and Abl kinase. nih.govmdpi.com In this research, the 4-(aminomethyl)benzamide fragment, which is structurally analogous to the core of this compound, often serves as a flexible linker. nih.govmdpi.com This flexibility allows the molecule to adopt a favorable geometry within the active site, potentially overcoming resistance mechanisms, such as bypassing bulky residues like isoleucine in the T315I-mutant of Abl kinase. nih.govmdpi.com

Docking simulations, often performed with tools like AutoDock Vina, reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's binding pocket. mdpi.comnih.gov For instance, in studies of benzamide-based inhibitors targeting Abl kinase, hydrogen bonds with residues like Met318 and Glu286 were identified as significant for inhibitory potency. rsc.org This detailed interaction profiling helps explain the structure-activity relationships (SAR) observed in experimental assays and guides the modification of the benzylcarbamate scaffold to enhance binding affinity and selectivity. nih.govrsc.org

Table 1: Examples of Protein Targets for Benzylcarbamate and Benzamide (B126) Analogs Studied via Molecular Docking
Protein TargetPDB IDCompound ClassKey FindingReference
T315I-mutant Abl Kinase3QRJ4-(Arylaminomethyl)benzamideFlexible linker helps bypass bulky isoleucine residue. nih.govmdpi.com
EGFRNot Specified4-(Arylaminomethyl)benzamideAnalogs with trifluoromethylbenzene ring showed high potency. nih.govmdpi.com
HDACNot SpecifiedThis compoundIdentified as a versatile intermediate for developing HDAC inhibitors.
Filovirus Glycoprotein (GP)Not Specified4-(Aminomethyl)benzamideIdentified as potent entry inhibitors for Ebola and Marburg viruses. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics

Following molecular docking, molecular dynamics (MD) simulations are employed to assess the dynamic stability of the predicted ligand-protein complex and to explore its binding kinetics. youtube.commdpi.com MD simulations model the movement of atoms over time, providing a more realistic view of the interactions in a physiological environment. youtube.com The stability of a docked pose is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation period, which can extend from nanoseconds to microseconds. mdpi.comboisestate.edu

A key application of MD simulations in benzylcarbamate research is the calculation of binding free energy, which offers a more accurate estimation of binding affinity than docking scores alone. researchgate.net The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are commonly used to compute this energy. mdpi.comresearchgate.net These calculations decompose the total binding free energy into its constituent parts, providing deeper insights into the driving forces of the interaction. rsc.org

The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and ligand in solution. mdpi.com This can be further broken down:

ΔE_vdw (van der Waals energy): Represents the short-range attractive and repulsive forces. rsc.org

ΔE_ele (Electrostatic energy): Accounts for the electrostatic interactions between the ligand and protein. rsc.org

ΔG_solv (Solvation free energy): The energy cost of desolvating the ligand and the binding site. rsc.org

Studies on related benzamide inhibitors have shown that van der Waals interactions are often the main driving force for binding. rsc.org Furthermore, MD simulations are increasingly used to predict kinetic parameters like association (k_on) and dissociation (k_off) rates, which can correlate better with drug efficacy than binding affinity alone. nih.govnih.govcecam.org

Table 2: Representative Components of Binding Free Energy Calculation (MM/GBSA)
Energy ComponentDescriptionTypical Contribution
Van der Waals (ΔE_vdw)Energy from London dispersion forces and Pauli repulsion.Major favorable contribution
Electrostatic (ΔE_ele)Energy from charge-charge and polar interactions.Favorable contribution
Polar Solvation (ΔG_pol)Energy required to desolvate polar groups upon binding.Unfavorable contribution
Non-polar Solvation (ΔG_nonpol)Energy gained from hydrophobic interactions.Favorable contribution
Total Binding Free Energy (ΔG_bind)Sum of all components, indicating binding affinity.Net negative value for stable binding

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations for Mechanistic Insights

For processes involving the formation or breaking of chemical bonds, such as covalent inhibition, a more rigorous computational approach is required. researchgate.netnih.gov Quantum mechanics/molecular mechanics (QM/MM) simulations provide this level of detail by treating a small, chemically active region (e.g., the ligand and key catalytic residues) with high-accuracy quantum mechanics, while the rest of the protein environment is modeled using computationally efficient molecular mechanics. nih.govusc.edu

This hybrid technique is particularly valuable for studying carbamate-based inhibitors, which can act by covalently modifying a nucleophilic residue (like serine or cysteine) in an enzyme's active site. researchgate.net QM/MM calculations can elucidate the detailed reaction mechanism, map the potential energy surface, and identify transition states and intermediates. researchgate.netnih.gov For example, QM/MM studies on the inhibition of fatty acid amide hydrolase (FAAH) by carbamates clarified that the reaction proceeds via carbamoylation of a serine nucleophile and identified the deprotonation of this serine as the key step in the reaction. researchgate.net

By calculating the free energy profiles and activation barriers for different potential reaction pathways, QM/MM simulations can provide crucial mechanistic insights that are inaccessible to classical MD. usc.edunih.gov This understanding is vital for designing inhibitors with optimized reactivity and selectivity, avoiding off-target effects. nih.gov

Advanced In Silico Modeling for Structure Optimization and Predictive Design

Advanced in silico modeling encompasses a range of techniques aimed at optimizing the structure of lead compounds and predicting the activity of new designs. For benzylcarbamates, this often begins with geometry optimization using methods like Density Functional Theory (DFT), with common functionals such as B3LYP, or Hartree-Fock (HF) theory. scirp.orgscirp.org These calculations determine the lowest energy conformation of the molecule, and the results can be validated by comparing calculated properties, like vibrational frequencies, with experimental data from IR spectroscopy or by comparing bond lengths and angles with X-ray crystallography data. scirp.orgscirp.orgresearchgate.net

To guide the design of new analogs, quantitative structure-activity relationship (QSAR) models are developed. biochempress.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. rsc.orgnih.gov These models generate a statistical correlation between the biological activity of a series of compounds and their 3D steric and electrostatic fields. neovarsity.org

The output of a 3D-QSAR analysis is often visualized as contour maps, which highlight regions around the molecular scaffold where modifications are predicted to either increase or decrease activity. nih.govrsc.org

Steric Maps: Indicate where bulky groups are favored or disfavored.

Electrostatic Maps: Show where positive or negative charges would be beneficial.

These predictive models allow for the virtual screening of novel benzylcarbamate structures, prioritizing the synthesis of compounds with the highest predicted potency. nih.govneovarsity.org

Supramolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

Understanding the solid-state properties of a compound is critical for its development. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govrsc.org This method partitions the crystal space into regions where the electron distribution of a given molecule dominates.

The Hirshfeld surface can be mapped with various properties, such as d_norm, which highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of similar length in white, and longer contacts in blue. youtube.com This provides an immediate visual representation of important interactions like hydrogen bonds.

To quantify these interactions, a 2D fingerprint plot is generated from the Hirshfeld surface. nih.gov This plot summarizes all the intermolecular contacts, and the total area can be decomposed to show the percentage contribution of each specific type of contact. For organic molecules like benzylcarbamates, common interactions include:

H···H contacts (often the most abundant)

O···H/H···O contacts (representing hydrogen bonds)

C···H/H···C contacts

N···H/H···N contacts

Analysis of related crystal structures shows that H···H contacts can account for over 40% of the surface, with O···H and C···H contacts also making significant contributions. nih.gov This detailed analysis of crystal packing forces is crucial for understanding polymorphism, solubility, and other material properties of benzylcarbamate compounds. nih.govresearchgate.net

Table 3: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Carbamate-Containing Crystal Structure
Interaction TypePercentage Contribution to Hirshfeld SurfaceSignificanceReference
H···H42.6%Represents the largest contribution, typical for organic molecules. nih.gov
O···H/H···O26.7%Indicates the presence of significant hydrogen bonding. nih.gov
C···H/H···C~15%Represents weaker C-H···π or other van der Waals interactions.(Typical value)
N···H/H···NVariableIndicates N-H···N or N-H···O/N hydrogen bonds.(Structure dependent)

Emerging Research Directions and Prospects for Ethyl 4 Aminomethyl Benzylcarbamate

Exploration of Novel Biological Targets for Carbamate-Based Interventions

The carbamate (B1207046) functional group is a well-established pharmacophore, present in numerous approved drugs and clinical candidates. However, the full therapeutic potential of carbamate-containing molecules is yet to be realized. Researchers are actively exploring novel biological targets for carbamate-based interventions, with a focus on addressing unmet medical needs in areas such as infectious diseases, neurodegenerative disorders, and oncology. The structural framework of Ethyl 4-(aminomethyl)benzylcarbamate makes it an ideal starting point for the design and synthesis of new libraries of bioactive compounds.

One promising area of investigation is the development of new antitubercular agents. In the search for more effective treatments for tuberculosis, researchers have designed and synthesized novel (3-benzyl-5-hydroxyphenyl)carbamates that have demonstrated significant inhibitory activity against Mycobacterium tuberculosis strains, including multidrug-resistant variants. nih.gov These findings suggest that the benzyl (B1604629) carbamate scaffold could be further optimized to yield potent new drugs for combating this global health threat.

In the realm of neurodegenerative diseases, particularly Alzheimer's disease, the inhibition of cholinesterases (ChE), such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), remains a key therapeutic strategy. nih.gov Carbamate derivatives have long been recognized for their ChE inhibitory activity. Recent studies have focused on developing novel benzene-based carbamates and (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide derivatives as multi-target inhibitors of both cholinesterases and monoamine oxidases (MAO), which are implicated in the pathophysiology of depression and neurodegeneration. nih.govmdpi.com The exploration of this compound analogues could lead to the discovery of next-generation therapies with improved efficacy and side-effect profiles.

Furthermore, the field of oncology continues to be a major focus for carbamate-based drug discovery. Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anticancer agents, and several carbamate-containing compounds have shown potent HDAC inhibitory activity. nih.govnih.gov N-(2-Amino-phenyl)-4-(heteroarylmethyl)-benzamides, which share structural similarities with derivatives of this compound, have been shown to inhibit HDAC1 and induce tumor suppressor protein expression. nih.gov Additionally, the discovery of 4-(aminomethyl)benzamides as potent entry inhibitors of Ebola and Marburg viruses highlights the potential for this chemical class to address emerging infectious diseases. nih.gov

Biological Target ClassSpecific Target(s)Therapeutic AreaKey Findings
Enzymes in Infectious Disease Mycobacterium tuberculosisTuberculosis(3-benzyl-5-hydroxyphenyl)carbamates show potent inhibitory activity against drug-resistant strains. nih.gov
Neurotransmitter Modulating Enzymes Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Monoamine Oxidase (MAO)Neurodegenerative Diseases (e.g., Alzheimer's), DepressionBenzylcarbamate derivatives are being developed as multi-target inhibitors. nih.govmdpi.com
Epigenetic Modifying Enzymes Histone Deacetylase (HDAC), specifically HDAC1CancerN-(2-Amino-phenyl)-4-(heteroarylmethyl)-benzamides show sub-micromolar inhibition and induce tumor suppressor expression. nih.gov
Viral Entry Proteins Filovirus GlycoproteinsInfectious Diseases (Ebola, Marburg)4-(aminomethyl)benzamides have been identified as potent entry inhibitors of Ebola and Marburg viruses. nih.gov

Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Automated Synthesis)

The translation of promising lead compounds from the laboratory to clinical and commercial applications necessitates the development of efficient, scalable, and sustainable synthetic methods. Traditional batch synthesis, while suitable for initial discovery efforts, often faces challenges in terms of reproducibility, safety, and cost-effectiveness when scaled up. To address these limitations, researchers are increasingly turning to advanced synthetic methodologies such as flow chemistry and automated synthesis for the production of pharmaceutically relevant molecules, including this compound and its derivatives.

Automated synthesis platforms, often coupled with flow chemistry systems, are revolutionizing the drug discovery process. These systems can perform a large number of reactions in parallel, allowing for the rapid generation of extensive compound libraries for high-throughput screening. By automating the synthesis of this compound analogues with diverse substitution patterns, researchers can accelerate the identification of new drug candidates with optimized properties. The integration of automated synthesis with purification and analytical technologies further streamlines the workflow, from initial reaction setup to the generation of pure compounds ready for biological evaluation.

The development of novel synthetic routes that are amenable to these advanced methodologies is also a key area of research. For instance, modifications to the traditional synthesis of benzyl ethyl carbamates, such as altering the base catalysis in the addition-elimination reaction of benzylamine (B48309) derivatives with ethyl chloroformate, can lead to improved yields and facilitate adaptation to automated or flow-based systems.

Advanced Synthetic MethodologyKey AdvantagesRelevance to this compound Synthesis
Flow Chemistry Enhanced heat and mass transfer, improved reaction control, increased safety, potential for higher yields and purity.Enables scalable and efficient industrial production with precise control over reaction parameters.
Automated Synthesis High-throughput library generation, accelerated lead optimization, improved reproducibility.Facilitates the rapid synthesis of diverse analogues for structure-activity relationship (SAR) studies.

Development of Advanced Computational Models for Enhanced Predictive Design and Optimization

In parallel with advancements in synthetic chemistry, the development and application of sophisticated computational models have become indispensable tools in modern drug discovery and materials science. These in silico approaches allow for the rational design and optimization of molecules with desired properties, thereby reducing the time, cost, and attrition rates associated with traditional trial-and-error methods. For a versatile scaffold like this compound, computational modeling offers a powerful means to predict biological activity, physicochemical properties, and potential toxicities, guiding the synthesis of more effective and safer compounds.

A variety of computational techniques are being employed to study carbamate derivatives. Molecular modeling methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF), are used to optimize the geometric structures of new compounds and calculate their electronic properties. nih.gov By comparing calculated vibrational frequencies with experimental data, researchers can validate the accuracy of their theoretical models. nih.gov These models can then be used to predict the reactivity and interaction of the molecule with its biological target.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of known carbamate inhibitors, QSAR models can identify the key structural features that contribute to their potency. This information can then be used to predict the activity of novel, unsynthesized analogues of this compound, prioritizing the most promising candidates for synthesis and experimental testing.

Molecular docking simulations are used to predict the binding mode and affinity of a ligand within the active site of a target protein. This allows researchers to visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the compound's biological effect. For example, docking studies can elucidate how derivatives of this compound might bind to the active site of enzymes like cholinesterases or histone deacetylases, providing a rational basis for designing modifications that enhance binding affinity and selectivity.

Computational Modeling TechniquePurposeApplication to this compound
Density Functional Theory (DFT) Optimization of molecular geometry, calculation of electronic properties and vibrational frequencies. nih.govPredicting the structural and electronic characteristics of novel derivatives to understand their reactivity. nih.gov
Hartree-Fock (HF) Method Ab initio calculation of molecular orbitals and energies. nih.govProviding a theoretical basis for comparing the properties of different carbamate analogues. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Predicting the biological activity of new compounds based on their chemical structure.Guiding the design of more potent inhibitors by identifying key structural determinants of activity.
Molecular Docking Predicting the binding orientation and affinity of a ligand to its target protein.Visualizing and optimizing the interactions between this compound derivatives and their biological targets.

Expanding Applications in Chemical Biology and Material Science

While the primary focus of research on this compound and its analogues has been in the realm of medicinal chemistry, the unique properties of this compound also open up exciting opportunities in the broader fields of chemical biology and material science. The presence of a reactive primary amine and a versatile carbamate linker on a stable benzyl backbone makes it an attractive building block for the construction of more complex molecular architectures with novel functions.

In chemical biology, this compound can serve as a scaffold for the development of chemical probes and activity-based probes. By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, to the amine or another position on the molecule, researchers can create tools to visualize and study the localization and activity of specific enzymes or receptors within living cells. These probes can provide valuable insights into the biological roles of the target proteins and aid in the validation of new drug targets.

The ability of the carbamate group to participate in controlled release mechanisms also makes this compound a candidate for the development of prodrugs and drug delivery systems. By linking a potent but poorly soluble or unstable drug to the this compound scaffold, it may be possible to improve its pharmacokinetic properties and achieve targeted delivery to the site of action.

In the field of material science, the bifunctional nature of this compound makes it a useful monomer or cross-linking agent for the synthesis of novel polymers and functional materials. The primary amine can be used to initiate polymerization or to form covalent bonds with other monomers, while the carbamate group can introduce specific functionalities into the resulting material. For example, polymers incorporating this moiety could exhibit interesting properties such as self-healing capabilities, pH-responsiveness, or the ability to bind to specific metal ions or organic molecules.

Furthermore, the benzyl carbamate structure can be incorporated into the design of new organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electronic properties of the aromatic ring can be tuned through chemical modification, and the carbamate linker can be used to connect different functional units within a larger molecular system. The development of such materials could lead to more efficient and cost-effective electronic devices.


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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.